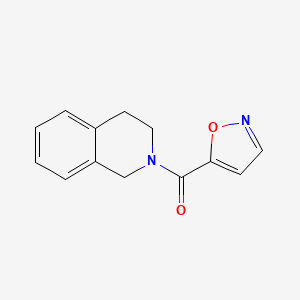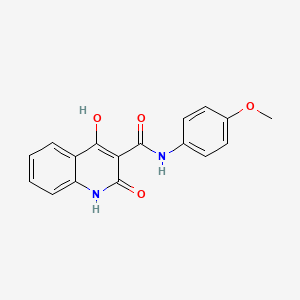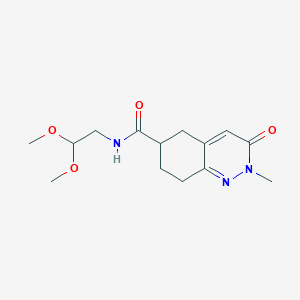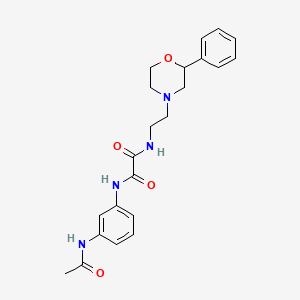![molecular formula C18H18N2O3S B2874902 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251572-16-3](/img/structure/B2874902.png)
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant agent. The structure of the compound aligns with features proposed by Pandeya et al. (2002) that are important for anticonvulsant activity, such as a hydrophobic aryl ring, a hydrogen bonding domain, an electron-donor group, and another distal hydrophobic site . These characteristics suggest that the compound could serve as a lead for future drug design in the treatment of epilepsy.
Medicinal Chemistry
The fused pyridine structure of the compound is of interest in drug design, particularly due to its similarity to DNA bases like adenine and guanine. This structural similarity can be key to the effectiveness of drugs, especially those with antiviral and anticancer properties . The compound’s potential applications extend to antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities.
Solubility and Lipophilicity Enhancement
The compound’s structure contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the substances it is incorporated into. This makes it valuable in the formulation of compounds where these properties are desired to enhance drug delivery and efficacy .
Bioactivity Categorization
Various bioactivities of fused pyridine derivatives, including this compound, have been categorized and summarized. The compound’s bioactivity profile suggests its use in a wide range of therapeutic areas, further emphasizing its importance in medicinal chemistry .
Chemical Property Analysis
The compound’s chemical properties, such as boiling and fusion points, enthalpy of vaporization, and molecular weight, have been documented. These properties are essential for understanding the compound’s behavior in different phases and conditions, which is crucial for its application in scientific research .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for the development of novel derivatives with potential biological activity. Its structure allows for various chemical transformations, which can lead to the creation of new compounds with desired properties .
Computational Studies
Computational studies, including pharmacokinetic properties prediction, toxicity, and docking studies, have been performed on this compound. These studies are vital for predicting how the compound interacts with biological systems and its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-11-5-7-12(8-6-11)19-17(22)14-15(21)16-13(9-10-24-16)20(4-2)18(14)23/h5-10,21H,3-4H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELYRMHYODWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)

![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)






![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)